molecular formula C21H27FN4O2 B2946875 N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-2-(4-isopropylphenoxy)acetamide CAS No. 2034284-90-5

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-2-(4-isopropylphenoxy)acetamide

Cat. No.: B2946875
CAS No.: 2034284-90-5
M. Wt: 386.471
InChI Key: SDWBPXMFPFNGRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-2-(4-isopropylphenoxy)acetamide is a synthetic small molecule characterized by three key structural motifs:

  • A piperidine ring substituted at the 1-position with a 5-fluoropyrimidin-2-yl group, a fluorinated heteroaromatic moiety known for enhancing binding specificity in kinase inhibitors and receptor modulators.
  • A methyl linker bridging the piperidine nitrogen to an acetamide group.
  • An acetamide side chain bearing a 4-isopropylphenoxy substituent, which contributes to hydrophobic interactions and metabolic stability.

Properties

IUPAC Name

N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN4O2/c1-15(2)17-3-5-19(6-4-17)28-14-20(27)23-11-16-7-9-26(10-8-16)21-24-12-18(22)13-25-21/h3-6,12-13,15-16H,7-11,14H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDWBPXMFPFNGRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NCC2CCN(CC2)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-2-(4-isopropylphenoxy)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The compound consists of a piperidine ring substituted with a 5-fluoropyrimidine moiety and an isopropylphenoxy group. The fluorine atom enhances biological activity and metabolic stability, making it a candidate for drug development. The general structure can be represented as follows:

N 1 5 fluoropyrimidin 2 yl piperidin 4 yl methyl 2 4 isopropylphenoxy acetamide\text{N 1 5 fluoropyrimidin 2 yl piperidin 4 yl methyl 2 4 isopropylphenoxy acetamide}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The fluoropyrimidine moiety may interact with nucleic acids or enzymes, while the piperidine ring modulates receptor activity. These interactions can lead to various biological effects, such as:

  • Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Modulation of Signal Transduction Pathways : It can affect signaling pathways critical for cellular responses.

Biological Activity and Case Studies

Research indicates that compounds similar to this compound exhibit significant biological activities, including antimicrobial, anticancer, and neuroprotective effects. Below are notable findings from various studies:

Antimicrobial Activity

A study assessing the antimicrobial properties of structurally related compounds found that fluorinated derivatives often exhibit enhanced membrane permeability and increased resistance to biodegradation compared to non-fluorinated analogs. This is particularly relevant in the context of combating resistant strains of bacteria such as Staphylococcus aureus and Acinetobacter baumannii .

Anticancer Potential

In vitro studies have demonstrated that compounds with similar structural motifs can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, certain piperidine derivatives have shown promise in targeting cancer pathways effectively .

Neuroprotective Effects

Research has indicated that some piperidine derivatives exhibit neuroprotective properties by modulating neurotransmitter systems. This suggests potential applications in treating neurodegenerative diseases .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities observed in various studies for compounds related to this compound:

Compound TypeBiological ActivityReference
Fluorinated SulfeniminesAntimicrobial against Candida albicans and S. aureus
Piperidine DerivativesAnticancer activity via apoptosis induction
Neuroprotective AgentsModulation of neurotransmitter systems

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in the piperidine substituent, acetamide linker, and phenoxy group. Below is a detailed analysis:

Piperidine Substitution Variants

Compound Name Piperidine Substituent Key Differences Potential Implications Reference
N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-(2-fluorophenoxy)acetamide 3-cyanopyridin-2-yl Replaces 5-fluoropyrimidine with a cyano-pyridine. Fluorophenoxy vs. 4-isopropylphenoxy. Reduced fluoropyrimidine-mediated binding specificity; altered hydrophobicity due to fluorophenoxy.
2-(2-methoxyphenoxy)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide Pyridin-2-yl Pyridine instead of fluoropyrimidine; methoxyphenoxy vs. isopropylphenoxy. Lower steric bulk on piperidine; methoxy may reduce metabolic stability compared to isopropyl.
N-((1-isopropylpiperidin-4-yl)methyl)-2-(4-methoxyphenoxy)acetamide Isopropyl Aliphatic substituent instead of heteroaromatic. Methoxyphenoxy vs. isopropylphenoxy. Loss of aromatic stacking interactions; increased flexibility may affect target engagement.

Key Insight: The 5-fluoropyrimidin-2-yl group in the target compound likely enhances binding to pyrimidine-sensitive targets (e.g., kinases) compared to non-fluorinated or non-aromatic piperidine substituents .

Acetamide-Phenoxy Variants

Compound Name Phenoxy Substituent Key Differences Potential Implications Reference
N-(4-Amino-2-methylphenyl)-2-(4-isopropylphenoxy)-acetamide 4-isopropylphenoxy Acetamide linked to aniline instead of piperidine-methyl. Loss of piperidine’s conformational restraint; altered pharmacokinetics.
2-(4-chlorophenoxy)-N-((1-(3-(4-chlorophenoxy)-2-hydroxypropyl)piperidin-4-yl)acetamide 4-chlorophenoxy Dual chlorophenoxy groups; hydroxypropyl-piperidine. Increased halogen bonding potential; higher polarity due to hydroxyl group.
2-(3-(4-((1H-indazol-5-yl)amino)-6-(piperazin-1-yl)pyrimidin-2-yl)phenoxy)-N-isopropylacetamide Unsubstituted phenoxy Piperazine-pyrimidine core instead of fluoropyrimidine-piperidine. Broader target spectrum (e.g., kinase inhibition via indazole).

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-2-(4-isopropylphenoxy)acetamide, and how can intermediates be characterized?

  • Methodology : A multi-step synthesis approach is typically employed. For example, coupling 5-fluoropyrimidine derivatives with piperidine intermediates via nucleophilic substitution, followed by alkylation or amidation reactions. Intermediate purification via column chromatography (e.g., silica gel with petroleum ether:ethyl acetate gradients) and characterization using 1^1H/13^{13}C NMR and LC-MS are critical .
  • Key Parameters : Reaction temperature (e.g., reflux conditions), stoichiometry of reagents (e.g., 1:1 molar ratio for pyrimidine-piperidine coupling), and solvent choice (e.g., EtOH for solubility) impact yield. Reported yields for analogous compounds range from 36–58% .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Analytical Techniques :

  • Chromatography : HPLC with UV detection (C18 column, acetonitrile/water mobile phase) for purity assessment (>95% typical).
  • Spectroscopy : 1^1H NMR (DMSO-d6d_6) for proton environment verification (e.g., acetamide NH at δ 9.91 ppm in related structures) and LC-MS for molecular ion confirmation (e.g., [M+H]+^+ at m/z 376.0 in analogous pyrimidines) .
    • Critical Step : Ensure solvent residues are removed via lyophilization or vacuum drying to avoid interference in spectral data .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • In Vitro Screening :

  • Lipoxygenase Inhibition : Use UV spectrophotometry to monitor substrate (linoleic acid) oxidation at 234 nm, comparing IC50_{50} values against reference inhibitors .
  • Antimicrobial Testing : Broth microdilution assays (e.g., MIC determination against Gram-positive/negative strains) .
    • Dosage Range : Start with 1–100 µM concentrations, adjusting based on solubility (DMSO stock solutions recommended) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacological profile?

  • Strategy : Systematically modify substituents (e.g., fluoropyrimidine, isopropylphenoxy groups) and evaluate effects on target binding (e.g., kinase inhibition) and ADMET properties.
  • Case Study : In related piperidinyl acetamides, replacing 5-fluoropyrimidine with methoxyimidazopyridazine improved CNS penetration but reduced metabolic stability .
  • Tools : Molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like lipoxygenase or kinases .

Q. What computational methods can predict metabolic pathways and toxicity risks for this compound?

  • Approach :

  • Metabolism Prediction : Use software like Schrödinger’s ADMET Predictor or SwissADME to identify likely Phase I/II modification sites (e.g., piperidine N-demethylation, fluoropyrimidine hydrolysis) .
  • Toxicity Screening : Apply QSAR models to estimate hepatotoxicity (e.g., ProTox-II) or cardiotoxicity (hERG binding affinity).
    • Validation : Cross-reference computational results with in vitro microsomal stability assays (human liver microsomes + NADPH) .

Q. How should researchers address contradictions in biological activity data across different experimental models?

  • Case Example : Discrepancies in antimicrobial activity between Gram-positive and Gram-negative strains may arise from outer membrane permeability differences.
  • Resolution :

  • Membrane Permeability Assays : Use fluorescent probes (e.g., ethidium bromide uptake) to quantify bacterial membrane disruption .
  • Cytoplasmic Protein Binding : SDS-PAGE or ITC to assess compound-protein interactions under varying pH/temperature .

Q. What strategies improve yield in large-scale synthesis while maintaining stereochemical purity?

  • Process Optimization :

  • Catalysis : Transition from TEA to DMAP for milder amidation conditions, reducing side products .
  • Crystallization : Use anti-solvent (e.g., hexane) addition to precipitate pure product, monitored by PXRD for polymorph control .
    • Scale-Up Challenges : Ensure reaction vessels allow efficient heat dissipation to prevent exothermic side reactions (e.g., pyrimidine ring decomposition) .

Safety and Compliance

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Hazard Mitigation :

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fluorinated intermediates .
    • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via certified chemical waste services .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.